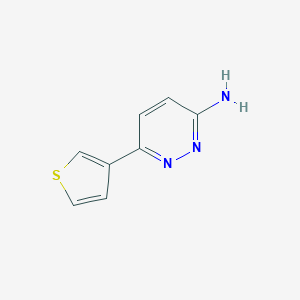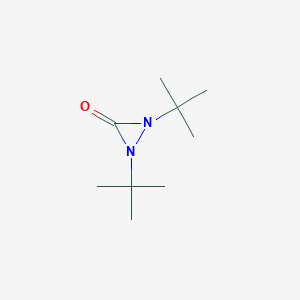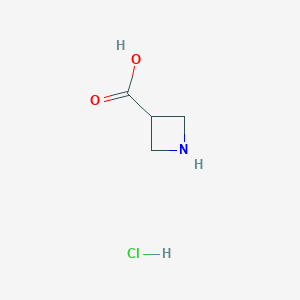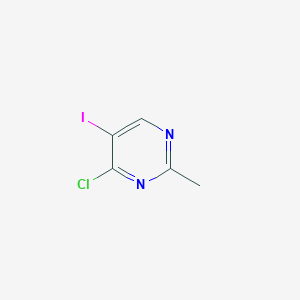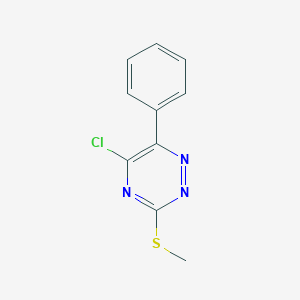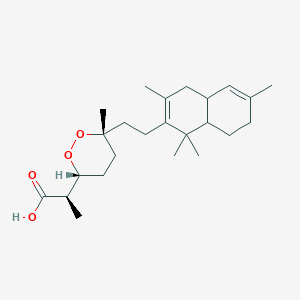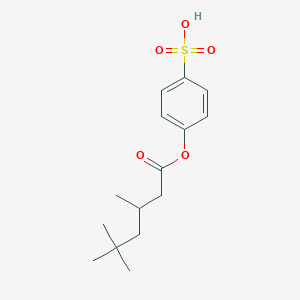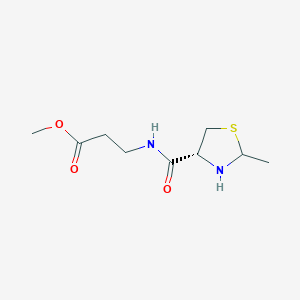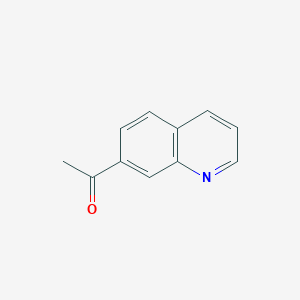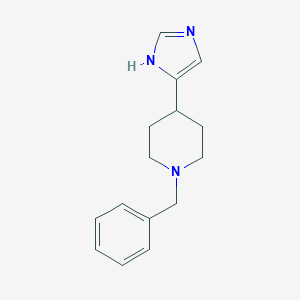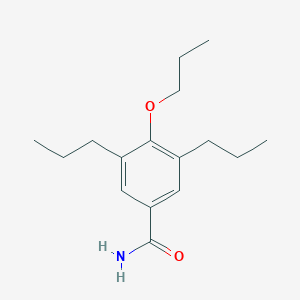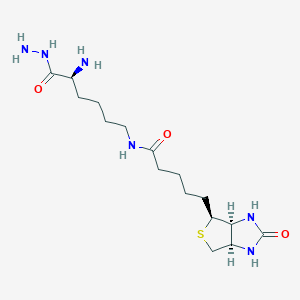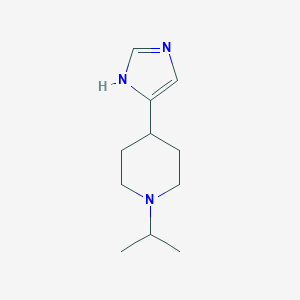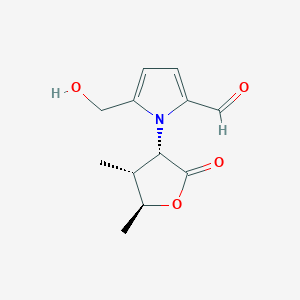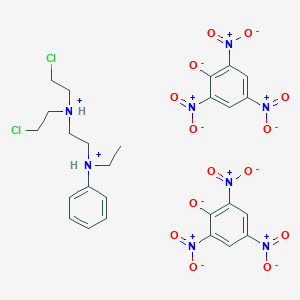
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate (also known as Nitracrine) is a potent antitumor drug that has been used in cancer therapy for several decades. It belongs to the group of nitroaromatic compounds and was first synthesized in the 1950s. Nitracrine has been shown to have excellent anticancer activity against a wide range of tumors, including breast, lung, and colon cancer.
Mécanisme D'action
Nitracrine exerts its antitumor activity by generating reactive oxygen species (ROS) and inducing DNA damage. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Effets Biochimiques Et Physiologiques
Nitracrine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Nitracrine has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Nitracrine has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied for its antitumor activity. Nitracrine also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, Nitracrine has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Nitracrine also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for the study of Nitracrine. One area of research could be the development of new formulations of Nitracrine that improve its solubility and bioavailability. Another area of research could be the study of Nitracrine's potential use in combination with other chemotherapeutic agents. Finally, the study of Nitracrine's immunomodulatory effects could lead to the development of new immunotherapeutic approaches for cancer treatment.
Méthodes De Synthèse
The synthesis of Nitracrine involves the reaction of 2-chloroethylamine hydrochloride with ethyl N-phenylglycinate to form N,N-bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine. This intermediate is then reacted with picric acid to form the dipicrate salt of Nitracrine. The overall yield of this synthesis is approximately 50%.
Applications De Recherche Scientifique
Nitracrine has been extensively studied for its antitumor activity. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. Nitracrine has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to its anticancer activity, Nitracrine has been studied for its potential use in the treatment of parasitic infections, such as Trypanosoma cruzi.
Propriétés
Numéro CAS |
101418-42-2 |
|---|---|
Nom du produit |
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate |
Formule moléculaire |
C26H28Cl2N8O14 |
Poids moléculaire |
747.4 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-[2-[ethyl(phenyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C14H22Cl2N2.2C6H3N3O7/c1-2-18(14-6-4-3-5-7-14)13-12-17(10-8-15)11-9-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2,8-13H2,1H3;2*1-2,10H |
Clé InChI |
QSFSUQOIKIFATF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
bis(2-chloroethyl)-[2-(ethyl-phenyl-ammonio)ethyl]azanium, 2,4,6-trini trophenolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



